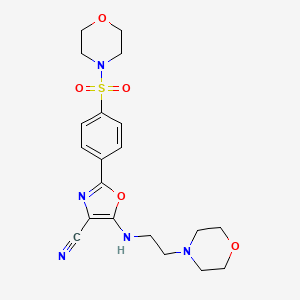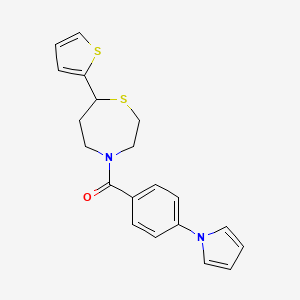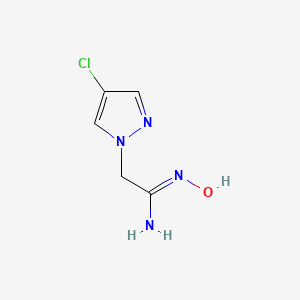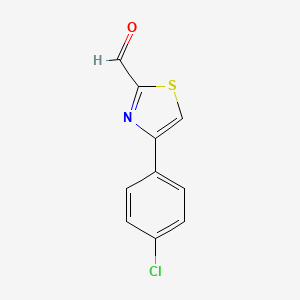
5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H25N5O5S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality 5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
5-Alkylamino-1,3-oxazole-4-carbonitriles, including derivatives like 5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, have been synthesized to explore their chemical properties. In a study, the synthesis of such compounds was demonstrated, highlighting their potential for further chemical reactions and analyses. For instance, reactions with hydrazine hydrate lead to different products depending on the substituents present, indicating a versatile reactivity profile that could be exploited in the development of new compounds with varied biological or chemical activities (Chumachenko et al., 2014).
Antimicrobial Activities
Compounds containing the morpholine group and similar structures have been synthesized and evaluated for their antimicrobial activities. For example, new 1,2,4-triazole derivatives with morpholine components showed good to moderate antimicrobial properties against various microorganisms. This suggests that modifications of the core structure, like those in 5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, could yield new antimicrobial agents with potential therapeutic applications (Bektaş et al., 2007).
Antitumor Activity
Several studies have focused on the synthesis and biological evaluation of morpholino-substituted compounds for antitumor activity. Derivatives of 1H-indazole, which share structural similarities with 5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, have been synthesized and shown to possess distinct inhibitory effects on cancer cell proliferation. These findings underscore the potential of morpholino-containing compounds in the development of new anticancer therapies (Lu et al., 2020).
Structural and Photophysical Characterization
The structural and photophysical properties of compounds featuring morpholine and related structures have been extensively studied. For instance, 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine was synthesized and its X-ray structure analyzed, providing insights into its geometric and electronic characteristics. Such studies are crucial for understanding the fundamental properties of these compounds, which can inform their application in various scientific and industrial contexts (Chin et al., 2010).
properties
IUPAC Name |
5-(2-morpholin-4-ylethylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5S/c21-15-18-20(22-5-6-24-7-11-28-12-8-24)30-19(23-18)16-1-3-17(4-2-16)31(26,27)25-9-13-29-14-10-25/h1-4,22H,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMRNKJKESPZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2924476.png)
![6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B2924477.png)
![2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide](/img/structure/B2924478.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2924481.png)
![N-(2-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2924482.png)

![3-(2,5-dimethylbenzyl)-8-(2-furylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2924488.png)
![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2924489.png)
![4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2924491.png)